(1S,4S)-2-Benzyl-2,5-diaza-bicyclo[2.2.2]octane dihydrochloride
Description
(1S,4S)-2-Benzyl-2,5-diaza-bicyclo[2.2.2]octane dihydrochloride is a bicyclic amine salt characterized by a rigid [2.2.2] octane scaffold, a benzyl substituent at the 2-position, and two secondary amine groups protonated as dihydrochloride salts. The compound’s stereochemistry ([1S,4S]) and substitution pattern differentiate it from related bicyclo[2.2.1] and unsubstituted analogs, as discussed below.
Properties
IUPAC Name |
(1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.2]octane;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2.2ClH/c1-2-4-11(5-3-1)9-15-10-12-6-7-13(15)8-14-12;;/h1-5,12-14H,6-10H2;2*1H/t12-,13-;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJFVQTWTRPQPD-NJHZPMQHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(C1CN2)CC3=CC=CC=C3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CN([C@@H]1CN2)CC3=CC=CC=C3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization and Reduction Approach
The foundational method involves nitrosation and cyclization of piperidine carboxylic acid derivatives. A representative pathway includes:
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Nitrosation : Piperidine-4-carboxylic acid is treated with nitrous acid (HNO₂) to form 1-nitrosoisonipecotinic acid.
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Reduction : Zinc in acetic acid reduces the nitroso group to an amine, yielding 1-aminoisonipecotinic acid.
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Cyclization : Intramolecular condensation under acidic conditions forms the bicyclo[2.2.2]octane core.
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Benzylation : The free amine is alkylated with benzyl chloride in the presence of a base (e.g., K₂CO₃).
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Salt Formation : Treatment with hydrochloric acid yields the dihydrochloride salt.
Critical Parameters :
Chiral Building Block Alkylation
A stereoselective route leverages (S)-(-)-4-chloromethyl-2,2-dimethyl-1,3-dioxolane as a chiral precursor:
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N-Alkylation : 3-Nitro-1H-pyrazole reacts with the chiral chloromethyl compound under basic conditions (e.g., NaOH) to form an intermediate.
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Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the nitro group to an amine.
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Deprotection and Cyclization : Acidic hydrolysis removes the dioxolane protecting group, followed by cyclization to form the bicyclic structure.
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Salt Formation : HCl gas is bubbled through the solution to precipitate the dihydrochloride.
Advantages :
Tert-Butyl Ester Intermediate Method
A patent-derived approach uses tert-butyl esters to protect amines during synthesis:
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Protection : (1S,4S)-2,5-Diaza-bicyclo[2.2.1]heptane-2-carboxylic acid tert-butyl ester is prepared via Boc-anhydride reaction.
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Benzylation : Benzyl bromide alkylates the free amine in acetonitrile.
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Deprotection : Trifluoroacetic acid (TFA) removes the tert-butyl group.
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Salt Formation : HCl in diethyl ether yields the dihydrochloride.
Optimization Notes :
Comparative Analysis of Methods
| Method | Starting Material | Steps | Yield (%) | Purity (%) | Stereoselectivity |
|---|---|---|---|---|---|
| Cyclization/Reduction | Piperidine-4-carboxylic acid | 4 | 45–60 | 95–98 | Moderate |
| Chiral Alkylation | (S)-(-)-4-Chloromethyl dioxolane | 4 | 65–75 | >99 | High |
| tert-Butyl Ester | Bicycloheptane tert-butyl ester | 3 | 70–80 | 98–99 | High |
Industrial-Scale Production Considerations
Industrial synthesis prioritizes cost efficiency and safety :
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Catalytic Hydrogenation : Replaces stoichiometric reductants (e.g., Zn) with Pd/C or Raney Ni.
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Continuous Flow Systems : Enhances yield (80–85%) and reduces reaction time.
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Green Solvents : PEG-400 replaces volatile organic solvents (VOCs) in DES (deep eutectic solvent) systems.
Challenges :
Recent Advances in Catalytic Methods
Emerging strategies focus on organocatalysis and asymmetric induction :
Chemical Reactions Analysis
Types of Reactions
(1S,4S)-2-Benzyl-2,5-diaza-bicyclo[2.2.2]octane dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitrogen atoms in the bicyclic structure can participate in nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Bases such as sodium hydroxide or acids like hydrochloric acid to facilitate nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Organic Chemistry
The compound serves as a catalyst in various organic reactions:
- Morita–Baylis–Hillman Reaction : Facilitates the formation of β-hydroxy carbonyl compounds.
- Knoevenagel Condensation : Promotes the condensation of carbonyl compounds with active methylene groups.
Biological Applications
Recent studies have indicated potential biological activities:
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Antibacterial Properties : The compound exhibits significant inhibition against both Gram-positive and Gram-negative bacteria.
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 16 µg/mL Klebsiella pneumoniae 64 µg/mL Bacillus subtilis 8 µg/mL
The mechanism of action may involve disruption of bacterial cell wall synthesis and membrane integrity.
Medicinal Chemistry
The compound is explored for its potential therapeutic applications:
- Intermediate in Pharmaceutical Synthesis : It can serve as a precursor in the synthesis of various pharmaceuticals.
Case Study 1: Antibacterial Activity
A study conducted by researchers demonstrated the effectiveness of (1S,4S)-2-Benzyl-2,5-diaza-bicyclo[2.2.2]octane dihydrochloride against multiple bacterial strains. The results highlighted its potential as a lead compound for developing new antibacterial agents due to its low MIC values against critical pathogens.
Case Study 2: Catalytic Applications
In a series of organic reactions involving the Morita–Baylis–Hillman reaction, this compound was used as a catalyst to achieve high yields with excellent selectivity for the desired products. This demonstrates its utility in synthetic organic chemistry.
Mechanism of Action
The mechanism by which (1S,4S)-2-Benzyl-2,5-diaza-bicyclo[2.2.2]octane dihydrochloride exerts its effects involves its ability to act as a nucleophile and base. The nitrogen atoms in the bicyclic structure can donate electron pairs, facilitating various catalytic processes. The compound can also form stable complexes with metal ions, enhancing its catalytic activity in certain reactions.
Comparison with Similar Compounds
Structural Analog: (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane Dihydrochloride
Key Differences :
- Applications : Smaller bicyclo[2.2.1] systems are less common in drug design due to steric constraints, whereas [2.2.2] analogs offer broader utility in ligand design.
Unsubstituted Analog: 2,5-Diazabicyclo[2.2.2]octane Dihydrochloride
Key Differences :
- Substituents : The absence of a benzyl group simplifies the structure, reducing lipophilicity and steric bulk.
- Spectroscopic Data : NMR analysis of the unsubstituted compound reveals distinct proton environments:
Heteroatom-Modified Analog: 6,6-Dimethyl-5-(methanesulfonyl)-7-(piperidin-1-yl)-2λ⁶-thia-5-azabicyclo[2.2.2]oct-7-en-2,2-dione
Key Differences :
- Heteroatoms : Incorporation of sulfur (thia) and methanesulfonyl groups alters electronic properties and reactivity.
- Synthesis : X-ray crystallography confirms a [2.2.2] scaffold but highlights geometric distortions due to bulky substituents .
Data Table: Structural and Functional Comparison
Biological Activity
(1S,4S)-2-Benzyl-2,5-diaza-bicyclo[2.2.2]octane dihydrochloride is a nitrogen-containing bicyclic compound that has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 2641915-29-7
- Molecular Formula : C13H20Cl2N2
- Molecular Weight : 275.2204 g/mol
Antibacterial Properties
Recent studies have highlighted the antibacterial activity of this compound against various bacterial strains. The compound exhibits significant inhibition against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Klebsiella pneumoniae | 64 µg/mL |
| Bacillus subtilis | 8 µg/mL |
The data indicates that the compound is particularly effective against Bacillus subtilis, requiring the lowest concentration for inhibition.
The mechanism by which this compound exerts its antibacterial effects is believed to involve interference with bacterial cell wall synthesis and disruption of membrane integrity. Studies suggest that the compound may inhibit specific enzymes responsible for cell wall biosynthesis, leading to cell lysis.
Case Studies
- Study on Antibacterial Efficacy : A study conducted by Zha et al. (2019) synthesized various nitrogen-based heterocyclic compounds, including diazabicyclo derivatives, and tested their antibacterial activity against common pathogens such as E. coli and S. aureus. The results showed that compounds with structural similarities to this compound exhibited promising antibacterial activity due to their ability to penetrate bacterial membranes effectively .
- Mechanistic Insights : Research published in Nature Communications explored the enzymatic pathways influenced by diazabicyclo compounds in fungal systems, revealing that similar structures could modulate enzyme activities that are crucial for maintaining bacterial viability . This highlights the potential for further exploration into the biochemical pathways affected by this compound.
Q & A
Basic: What are the key synthetic routes for preparing (1S,4S)-2-benzyl-2,5-diaza-bicyclo[2.2.2]octane dihydrochloride?
The compound is typically synthesized via a multi-step process involving:
- Benzylation of the bicyclic core : Reacting 2,5-diazabicyclo[2.2.2]octane with benzyl halides under basic conditions to introduce the benzyl group at the 2-position.
- Acid-mediated cyclization : Using glacial acetic acid as a catalyst in ethanol to promote cyclization and stereochemical control .
- Salt formation : Treating the free base with HCl to yield the dihydrochloride salt, which enhances stability and solubility .
Critical parameters include reaction time (e.g., 4-hour reflux for intermediates) and solvent choice (absolute ethanol for optimal yield) .
Basic: How is the stereochemistry of (1S,4S)-2-benzyl-2,5-diaza-bicyclo[2.2.2]octane confirmed?
Stereochemical confirmation relies on:
- X-ray crystallography : Resolving the (1S,4S) configuration via single-crystal analysis, as demonstrated for structurally analogous bicyclic systems .
- NMR spectroscopy : Comparing proton environments in diastereomeric salts. For example, the dihydrochloride form exhibits distinct ABX splitting patterns (e.g., δ 3.69 ppm, JAB = 11 Hz) due to proton coupling in the rigid bicyclic framework .
Basic: What analytical methods are used to characterize this compound’s purity?
- High-resolution NMR : Analyze proton environments (e.g., δ 2.20–4.05 ppm for bridgehead and benzyl protons) to detect impurities or stereochemical deviations .
- HPLC with chiral columns : Separate enantiomers using polar mobile phases (e.g., acetonitrile/water with 0.1% TFA) to ensure enantiomeric excess >98% .
- Elemental analysis : Verify stoichiometry of the dihydrochloride salt (expected Cl<sup>−</sup> content: ~22.8%) .
Advanced: How can researchers resolve contradictions in reported NMR data for this compound?
Discrepancies in NMR signals (e.g., δ 3.53 vs. 3.69 ppm) arise from:
- Protonation state : The free base exhibits upfield shifts (δ 3.53 ppm) compared to the dihydrochloride form (δ 3.69 ppm) due to reduced electron density at nitrogen .
- Solvent effects : D2O vs. DMSO-d6 alters hydrogen bonding and peak splitting. To standardize data, record spectra in consistent solvents and pH conditions (e.g., buffered D2O at pH 4–5) .
Advanced: What strategies optimize enantiomeric purity during synthesis?
- Chiral auxiliaries : Use Boc-protected intermediates (e.g., (1S,4S)-2-Boc-2,5-diaza-bicyclo[2.2.1]heptane) to enforce stereochemical control during benzylation .
- Kinetic resolution : Employ enzymes (e.g., lipases) or chiral catalysts to selectively crystallize the (1S,4S) enantiomer from racemic mixtures .
- Crystallographic monitoring : Periodically analyze intermediates via X-ray to detect racemization early .
Advanced: How do salt forms (e.g., dihydrochloride vs. dihydrobromide) affect biological activity?
- Solubility : The dihydrochloride salt has higher aqueous solubility (e.g., ~50 mg/mL in PBS) compared to dihydrobromide (~30 mg/mL), impacting in vitro assay design .
- Counterion effects : Chloride ions may stabilize protein-ligand interactions in enzymatic assays, whereas bromide can interfere with halide-sensitive systems (e.g., ion channels) .
Advanced: What computational methods validate the compound’s conformational stability?
- Density functional theory (DFT) : Calculate energy minima for the bicyclic structure to confirm rigidity (e.g., <5 kcal/mol barrier for ring inversion) .
- Molecular dynamics (MD) : Simulate solvation effects in physiological buffers to predict binding poses in drug-target simulations .
Advanced: How can researchers address low yields in large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
